
(4R)-3,3-Dimethyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3,3-Dimethyloxan-4-amine is a chiral amine compound with a unique structure that includes a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,3-Dimethyloxan-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as chiral phosphoric acids or transition metal complexes are often employed to achieve high enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3,3-Dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding oxime or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-3,3-Dimethyloxan-4-amine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and as a ligand in the development of chiral catalysts. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the creation of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in many manufacturing processes.
Wirkmechanismus
The mechanism by which (4R)-3,3-Dimethyloxan-4-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states, thereby increasing reaction rates and selectivity. In biological systems, it can interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-Limonene: A chiral terpene with applications in flavoring and fragrance industries.
(4R)-Phenotropil: A nootropic drug with a similar chiral center, used to enhance cognitive function.
Uniqueness
What sets (4R)-3,3-Dimethyloxan-4-amine apart from similar compounds is its tetrahydropyran ring, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chiral nature make it a valuable tool for the synthesis of complex molecules, the study of enzyme mechanisms, and the development of pharmaceuticals.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(4R)-3,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
JGWGGKYRXGDOMC-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(COCC[C@H]1N)C |
Kanonische SMILES |
CC1(COCCC1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


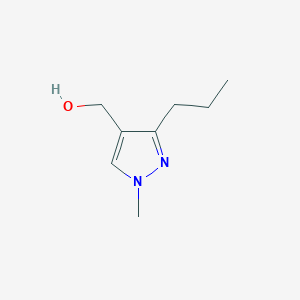
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
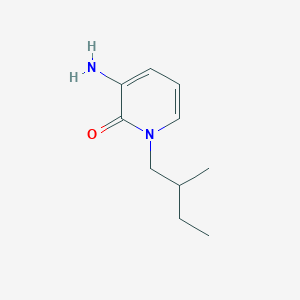
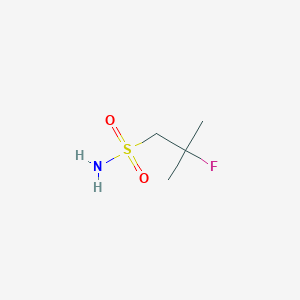
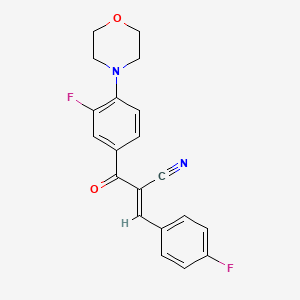

![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
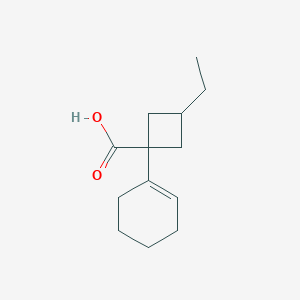
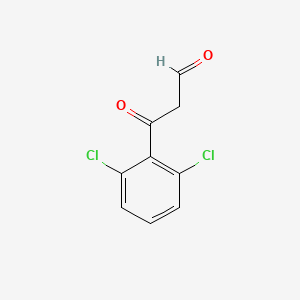
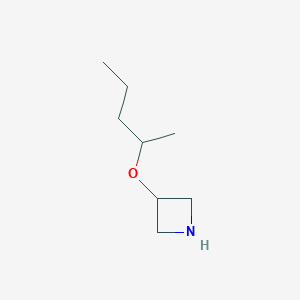
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)

